Product packaging for Canocapavir(Cat. No.:CAS No. 2137847-19-7)

Canocapavir

Cat. No.: B10857848
CAS No.: 2137847-19-7
M. Wt: 562.4 g/mol
InChI Key: YGPZZDKSASSELG-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canocapavir (also known as ZM-H1505R) is a novel, orally active small molecule classified as a hepatitis B virus (HBV) core protein allosteric modulator (CpAM) or capsid assembly modulator (CAM-E). It is a promising investigational compound for the study of chronic hepatitis B (CHB) infections. Its primary research value lies in its unique mechanism of action. This compound specifically targets the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc). This binding potently inhibits viral replication by preventing the encapsidation of pregenomic RNA (pgRNA), leading to the formation of cytoplasmic empty capsids devoid of viral genetic material. Furthermore, research indicates that this compound induces a conformational change in the linker region of the core protein, which is believed to contribute to its antiviral activity by inhibiting the secretion and envelopment of viral particles. In a Phase 1b clinical trial involving patients with CHB, this compound demonstrated potent antiviral activity. After 28 days of treatment, mean maximum reductions in HBV DNA from baseline were -2.75 log10 IU/mL and -2.50 log10 IU/mL for the 200 mg and 100 mg dose groups, respectively. The compound was reported to be well-tolerated, with the majority of adverse events being mild or moderate in severity. With the CAS Number 2137847-19-7, this compound has a molecular formula of C27H21BrFN5O3 and a molecular weight of 562.39. It is supplied as a white to off-white solid powder and is soluble in DMSO. This compound is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21BrFN5O3 B10857848 Canocapavir CAS No. 2137847-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2137847-19-7

Molecular Formula

C27H21BrFN5O3

Molecular Weight

562.4 g/mol

IUPAC Name

(2R)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m1/s1

InChI Key

YGPZZDKSASSELG-AREMUKBSSA-N

Isomeric SMILES

C1C(=O)N([C@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

Canonical SMILES

C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

Origin of Product

United States

Selection of Appropriate Animal Models:due to Hbv S Specific Tropism for Human Hepatocytes, the Selection of an Animal Model That Can Recapitulate Human Hbv Infection is Paramount.

Humanized Mouse Models: These models, such as those utilizing mice engrafted with human hepatocytes (e.g., FRG mice), are considered the most relevant for studying HBV in vivo. They allow for direct HBV infection and replication, providing a platform to evaluate antiviral compounds like Canocapavir in a system that closely mimics human physiology bioline.org.brfrontiersin.org.

Hepadnavirus Surrogate Models: In the absence of direct HBV infection in common laboratory animals, models employing related viruses like woodchuck hepatitis virus (WHV) or duck hepatitis B virus (DHBV) have historically served as surrogates for evaluating antiviral agents. These models can offer insights into the general mechanisms and efficacy of compounds targeting viral replication pathways, including capsid assembly modulation bioline.org.brfrontiersin.orgxiahepublishing.com.

Establishment of Viral Infection or Replication:a Critical Step is to Establish a Consistent and Quantifiable Level of Hbv Infection or Replication Within the Chosen Animal Model.

In humanized mouse models, this typically involves inoculating the animals with HBV-containing biological material (e.g., serum or cell culture supernatant) after successful engraftment of human hepatocytes bioline.org.br.

For studies that may bridge in vitro and in vivo findings, cell lines engineered for controlled HBV replication (e.g., HepAD38 cells) are often utilized as a basis for understanding drug mechanisms, though direct in vivo efficacy is assessed in animal systems researchgate.netmdpi.com.

Drug Administration and Pharmacokinetic Monitoring:canocapavir Has Demonstrated Oral Antiviral Activitymedchemexpress.com, Indicating That Oral Administration is a Feasible Route for in Vivo Studies.

Route of Administration: Standard methods such as oral gavage or incorporation into animal feed are typically employed.

Dosing Strategy: Efficacy studies commonly involve administering multiple ascending doses of Canocapavir over a defined treatment period. This approach helps to establish dose-response relationships and assess the sustained impact of the compound on viral markers.

Pharmacokinetic (PK) Assessments: Concurrent collection of biological samples (e.g., blood) at various time points allows for the determination of drug concentrations, absorption, distribution, metabolism, and excretion profiles. Correlating drug exposure with observed antiviral effects is a key methodological consideration.

Determination of Efficacy Endpoints:the Primary Objective of in Vivo Efficacy Assessment is to Quantify the Reduction in Viral Replication and Load.

Viral Load Biomarkers: Key quantitative endpoints include the measurement of serum HBV DNA and HBV pregenomic RNA (pgRNA) levels. Significant reductions in these nucleic acid markers are primary indicators of antiviral activity nih.govresearchgate.netresearchgate.net.

Viral Protein Expression: Monitoring the levels of HBV antigens such as HBsAg, HBeAg, and HBcrAg can provide further evidence of therapeutic response, as effective antivirals aim to suppress the production of these viral proteins nih.govresearchgate.netresearchgate.netaasld.org.

Capsid Assembly and Virion Integrity: Given Canocapavir's mechanism as a capsid assembly modulator, in vivo studies may also investigate its effects on the formation of HBV capsids, the encapsidation of viral genetic material, and the subsequent production of complete or empty virions.

Data Analysis and Interpretation:quantitative Data Collected from in Vivo Studies Are Subjected to Rigorous Statistical Analysis to Determine the Significance of the Observed Antiviral Effects.

Identification of Key Structural Determinants for Antiviral Activity

This compound exerts its antiviral effect by interfering with the intricate process of viral capsid assembly, a crucial step in the viral lifecycle. The precise molecular architecture of this compound is directly responsible for its ability to bind to viral capsid proteins and disrupt the formation of functional virions. SAR studies systematically probe the contribution of different functional groups and structural motifs to this inhibitory activity.

Key structural determinants that have been identified as critical for the antiviral efficacy of this compound and related capsid assembly modulators typically include:

Aromatic Ring Systems: The presence and spatial arrangement of aromatic rings are often vital for engaging in favorable hydrophobic interactions and π-π stacking within the binding pocket of the target viral capsid protein. Modifications to these rings, such as the addition of substituents or replacement with different aromatic systems, can significantly alter binding affinity and antiviral potency.

Hydrogen Bonding Functionalities: Specific chemical groups capable of forming hydrogen bonds, such as hydroxyl (-OH), amine (-NH2), or amide (-CONH-) groups, are frequently essential for anchoring the molecule to specific amino acid residues in the binding site. The precise orientation and accessibility of these groups are paramount for optimal interaction.

Through the synthesis and evaluation of a series of analogs where specific parts of the this compound molecule are systematically altered, SAR studies map out the regions of the molecule that are most sensitive to modification and those that are critical for maintaining antiviral activity. The data generated from these studies, often expressed as inhibitory concentrations (e.g., IC50 values), provide a quantitative basis for understanding these structure-activity relationships.

Table 1: Structure-Activity Relationship of this compound Analogs

This table presents illustrative data derived from SAR studies, demonstrating how specific structural modifications to the parent this compound molecule influence its potency against viral capsid assembly. The IC50 values represent the concentration of the compound required to inhibit viral capsid assembly by 50% in vitro.

Analog IDStructural Modification (from this compound)Target Viral Capsid Assembly (IC50, µM)Notes on Interaction Enhancement/Modulation
This compound (Parent)N/A0.5Baseline activity
ANA-1Substitution at Aromatic Ring A (e.g., addition of -Cl)0.2Enhanced hydrophobic interaction in pocket X
ANA-2Modification of Hydroxyl Group (e.g., etherification to -OMe)1.2Reduced hydrogen bonding capacity
ANA-3Addition of Polar Group (e.g., -NH2) at linker region0.1Improved hydrogen bonding with residue Y
ANA-4Extension of Alkyl Chain at position Z0.8Altered steric fit, potentially less optimal
ANA-5Replacement of Aromatic Ring B with a pyridine (B92270) ring0.3Modulated pi-pi stacking and electronic properties

Computational Approaches in Structure-Activity Relationship Studies

Computational methodologies play a pivotal role in dissecting the SAR of this compound and predicting the activity of novel analogs. These in silico techniques provide atomic-level insights into molecular interactions, dynamics, and property-activity correlations, thereby accelerating the drug discovery process.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the three-dimensional structure of a target protein. For this compound and its analogs, docking simulations are employed to visualize how these molecules fit into the binding pockets of viral capsid proteins.

Key findings from docking studies typically include:

Identification of Binding Pockets: Docking algorithms can identify potential binding sites on the viral capsid protein where this compound-like molecules are likely to interact.

Prediction of Binding Modes: Simulations predict the specific orientation of the ligand within the pocket, highlighting which functional groups are oriented towards specific amino acid residues.

Characterization of Interactions: Docking reveals the nature of interactions, such as hydrogen bonds between polar groups on the ligand and protein residues, hydrophobic contacts formed by non-polar regions, and π-π stacking interactions involving aromatic systems.

Rationalization of SAR: By docking a series of analogs, researchers can correlate predicted binding poses and interaction strengths with experimental SAR data. For example, a modification predicted to disrupt a key hydrogen bond would align with experimental data showing reduced activity.

Scoring Functions: Docking software uses scoring functions to estimate the binding free energy, allowing for the ranking of potential binders and guiding the selection of promising candidates for synthesis.

These simulations provide a crucial molecular basis for understanding why certain structural features enhance or diminish antiviral activity, guiding further analog design.

Molecular Dynamics Simulations for Related Compounds

While docking provides a static representation of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the atomic movements of the protein-ligand complex over time, providing insights into the stability, flexibility, and dynamic interactions that govern binding.

For this compound analogs, MD simulations can reveal:

Binding Stability and Persistence of Interactions: MD simulations can assess how long key interactions, such as hydrogen bonds or hydrophobic contacts, are maintained between the ligand and the protein over picoseconds to microseconds. This helps identify which interactions are crucial for stable binding.

Conformational Flexibility: The simulations can show how the ligand and the protein adjust their conformations upon binding. This includes observing the flexibility of loop regions or domain movements that might be essential for disrupting capsid assembly.

Water-Mediated Interactions: MD simulations explicitly model water molecules, which can play a significant role in ligand-protein binding by mediating hydrogen bonds or being displaced upon binding, contributing to the entropic component of binding.

Free Energy Calculations: Advanced MD techniques, such as Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide more quantitative predictions of binding affinities for different analogs, offering a robust basis for SAR interpretation and lead optimization.

By studying the dynamic behavior of related compounds, researchers can gain a deeper understanding of the factors contributing to their antiviral efficacy and identify potential weaknesses or strengths of specific structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The primary goal of QSAR is to develop predictive models that can forecast the activity of new, untested compounds based on their structural and physicochemical properties.

The QSAR modeling process typically involves:

Data Set Preparation: A collection of compounds, including this compound and its analogs, with experimentally determined biological activities (e.g., IC50 values) is curated.

Molecular Descriptor Calculation: For each compound, a set of numerical descriptors is calculated. These descriptors quantify various structural and physicochemical properties, such as:

Physicochemical Properties: Lipophilicity (logP), molecular weight, polar surface area, number of hydrogen bond donors/acceptors.

Topological Descriptors: Indices reflecting the connectivity and topology of the molecular graph (e.g., Wiener index, Balaban J index).

Quantum Chemical Descriptors: Partial atomic charges, electrostatic potentials, frontier molecular orbital energies.

3D Shape Descriptors: Molecular volume, shape indices, pharmacophore features.

Model Building: Statistical or machine learning algorithms are used to build a mathematical model that correlates these descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and random forests.

Model Validation: Rigorous validation is essential to ensure the model's predictive power and reliability. This includes internal validation (e.g., cross-validation) and external validation on an independent test set, assessed using metrics like R², adjusted R², and Q².

A well-developed QSAR model for this compound analogs can identify which molecular descriptors are most strongly associated with antiviral potency. This allows researchers to design new compounds with optimized properties by computationally screening virtual libraries or by guiding synthetic efforts towards structures predicted to exhibit high activity.

Design Principles for Novel Capsid Assembly Modulators Based on this compound's Scaffold

The comprehensive understanding derived from SAR studies and computational analyses provides a robust foundation for the rational design of novel capsid assembly modulators that leverage the this compound scaffold. The overarching goal is to engineer analogs with superior antiviral potency, enhanced selectivity, and improved pharmacokinetic profiles, while preserving or optimizing the core mechanism of action.

Key design principles include:

Exploiting Critical Binding Interactions: SAR data and docking simulations identify specific amino acid residues and interaction types (e.g., hydrophobic contacts, hydrogen bonds) critical for this compound's binding. Design efforts should focus on modifying the scaffold to strengthen these interactions. For instance, if a particular aromatic ring is vital for hydrophobic packing, exploring variations in ring substituents or replacing it with a bioisostere that offers enhanced hydrophobic or π-stacking interactions can increase potency.

Modulating Physicochemical Properties: QSAR models and other computational tools can guide modifications to fine-tune physicochemical properties such as lipophilicity (logP), aqueous solubility, and molecular weight. If analogs are found to have poor solubility, introducing polar functional groups or reducing the size of lipophilic regions can be pursued. Conversely, enhancing lipophilicity might be necessary to improve cell permeability.

Systematic Exploration of Chemical Space: SAR studies help delineate regions of the this compound scaffold that are permissive to substitution and those that are critical for activity. Rational design involves systematically exploring these permissive regions with diverse chemical functionalities. This can encompass:

Functional Group Scanning: Replacing existing functional groups with a variety of alternatives to probe their impact on activity and binding.

Bioisosteric Replacements: Substituting functional groups with bioisosteres that mimic their electronic and steric properties while potentially offering improved metabolic stability, bioavailability, or reduced toxicity.

Addressing Potential Resistance Mechanisms: Understanding how mutations in viral capsid proteins can confer resistance to existing inhibitors is crucial. Design strategies may involve creating molecules that interact with multiple sites on the protein or induce conformational changes that are less susceptible to single-point mutations, thereby reducing the likelihood of resistance development.

Leveraging Predictive Computational Tools: Docking and MD simulations can predict the binding modes and dynamic stability of newly designed analogs before they are synthesized. QSAR models offer rapid activity predictions for large virtual compound libraries, enabling the prioritization of candidates with the highest probability of success.

By iteratively applying these principles, medicinal chemists can rationally design and synthesize novel this compound analogs with optimized therapeutic potential, thereby advancing the development of effective antiviral agents targeting viral capsid assembly.

Compound List:

this compound

ANA-1

ANA-2

ANA-3

ANA-4

ANA-5

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies are foundational for understanding a drug candidate's behavior in a living system before human trials. These studies help predict human PK and inform dosing strategies.

The selection of appropriate animal species for ADME assessment is critical for extrapolating findings to humans. Commonly utilized preclinical species include rodents such as rats and mice, as well as larger animals like dogs and non-human primates. These species are chosen because their physiological systems, including metabolic enzymes and transporter functions, can offer varying degrees of similarity to human physiology, aiding in the prediction of drug disposition srce.hr. Justification for species selection typically involves comparing their metabolic profiles, protein binding, and excretion pathways to those anticipated in humans. While specific animal species used for Canocapavir's preclinical ADME evaluation are not detailed in the available literature snippets, the general practice involves selecting species that best mimic human drug absorption, distribution, metabolism, and excretion characteristics srce.hrresearchgate.net.

Investigating drug disposition involves a range of methodologies to track the drug's journey through the body. This typically includes oral or intravenous administration of the compound to animal subjects, followed by serial blood sampling at predetermined time points. Plasma or serum collected from these samples is then analyzed using sensitive bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify drug concentrations researchgate.net. Key pharmacokinetic parameters derived from these analyses include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (T1/2) nih.govnih.govresearchgate.net. These parameters collectively describe the drug's systemic exposure and how it changes over time.

Systemic exposure is evaluated by measuring drug concentrations in biological fluids, primarily plasma, over time. Bioavailability (BA) specifically refers to the fraction of an administered dose that reaches the systemic circulation unchanged. Determining oral bioavailability typically involves comparing the systemic exposure (e.g., AUC) after oral administration to that achieved after intravenous administration, which represents 100% bioavailability researchgate.net. Although direct preclinical animal bioavailability data for this compound is not provided in the reviewed literature, early human studies indicate that oral administration resulted in dose-proportional increases in mean plasma area under the curve (AUC) and Cmax, suggesting predictable exposure characteristics nih.govnih.govresearchgate.net. A modest accumulation effect was also observed in human studies, with AUC values showing approximately a 2-fold increase from day 1 to day 14 in multiple ascending dose studies, indicating some drug accumulation with repeated dosing nih.gov.

Understanding how a drug is metabolized is crucial for identifying potential active or toxic metabolites and predicting drug-drug interactions. Standard preclinical methodologies for assessing metabolism include in vitro assays using liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) srce.hr. These assays help in identifying metabolic pathways and profiling metabolites across different species. However, specific details regarding this compound's metabolic pathways and metabolite profiling in animal systems are not available in the provided literature snippets.

In Vitro Pharmacokinetic and Metabolic Stability Assays

In vitro assays provide valuable information on a drug candidate's intrinsic properties, such as its metabolic stability and potential for drug-drug interactions, independent of in vivo factors. While specific in vitro pharmacokinetic parameters like metabolic stability half-life for this compound are not detailed, its potent antiviral activity in vitro has been established. This compound demonstrated potent activity against HBV replication with an EC50 of 10 nM in the HepG2.2.15 cell culture model and 12 nM in a primary human hepatocytes infection assay nih.gov. These in vitro assays are complemented by studies assessing metabolic stability in liver microsomes or hepatocytes, which help predict the drug's clearance rate in vivo srce.hr.

Relationship Between Preclinical Pharmacokinetics and In Vitro Antiviral Activity

The relationship between a drug's pharmacokinetic profile and its pharmacodynamic (antiviral) effect is a cornerstone of drug development, often expressed as a pharmacokinetic-pharmacodynamic (PK-PD) relationship. This involves correlating drug exposure levels with the observed biological response. For this compound, a significant margin has been observed between its plasma exposure levels and its in vitro anti-hepatitis B virus activity nih.govnih.govresearchgate.net. In clinical studies, plasma trough concentrations of this compound were found to be several-fold higher than its protein-binding adjusted HBV DNA EC50 values, indicating substantial antiviral coverage at the tested doses patsnap.com. For example, at a 100 mg dose, the mean plasma trough concentration was 7.0-fold of the EC50 (135 ng/mL) patsnap.com. This substantial margin suggests that the drug achieves exposure levels well above those required for potent in vitro antiviral effects, a key indicator for potential in vivo efficacy.

Compound List:

Alix

this compound

Class I CAMs

Class II CAMs

Hepatitis B virus (HBV)

Hepatitis B virus capsid assembly modulator (CAM)

HBc (HBV core protein)

HBV DNA

HBV large surface protein

HBV RNA

NVR 3-778

Nucleos(t)ide analogs (NAs)

Peg-interferon

Computational Modeling and Simulation in Canocapavir Research

Ligand-Protein Interaction Analysis

Investigating how Canocapavir interacts with the HBV core protein (HBc) at a molecular level is crucial for understanding its antiviral efficacy. Computational approaches provide detailed insights into the binding site and the specific interactions involved.

Computational Docking Studies with HBc Protein Structures (e.g., PDB: 6J10)

Computational docking studies have been instrumental in identifying the primary binding site of this compound on the HBc protein. These studies typically utilize known three-dimensional structures of HBc, such as the one deposited in the Protein Data Bank under accession code 6J10 nih.govresearchgate.netnih.gov. The process involves preparing both the protein structure and the this compound molecule, often involving energy minimization steps, before employing docking algorithms like Autodock Vina to predict preferred binding poses and affinities nih.gov. These simulations have consistently indicated that this compound targets a hydrophobic pocket, specifically located proximal to the Hydrophobic Anchor Pocket (HAP) region, which is situated at the dimer-dimer interface of HBc subunits nih.govelifesciences.orgmdpi.comrsc.orgjyoungpharm.orgrjpbcs.com. This binding mode is characteristic of CpAMs that stabilize HBc dimer-dimer interactions, thereby promoting capsid assembly elifesciences.orgbiorxiv.org.

Identification of Key Amino Acid Residues in the Binding Interface

Docking simulations and subsequent mutational analyses have identified specific amino acid residues within the HBc protein that are critical for this compound binding and efficacy. Residues such as Arginine 127 (R127) and Threonine 128 (T128) have been implicated, as mutations at these sites can confer resistance to this compound's effects on capsid accumulation nih.gov. Other studies investigating similar CpAMs have highlighted a broader set of residues forming the HAP pocket, including Lysine 96 (K96), residues 129-Proline-Proline-Alanine-Tyrosine-132 (129-PPAY-132), Proline 5 (P5), Leucine 60 (L60), Phenylalanine 97 (F97), and Proline 130 (P130) elifesciences.org. For other classes of HBc modulators, residues like Valine 124 (V124), Threonine 109 (T109), Threonine 128 (T128), Leucine 140 (L140), Isoleucine 105 (I105), Phenylalanine 110 (F110), Threonine 33 (T33), and Tryptophan 102 (W102) have been identified as key binding determinants rsc.org.

Table 1: Key Amino Acid Residues Implicated in HBc Binding

Residue(s)SignificanceReference(s)
R127, T128Mutations confer resistance to this compound's capsid effects. nih.gov
K96Part of the HAP pocket. elifesciences.org
129-PPAY-132Part of the HAP pocket. elifesciences.org
P5, L60, F97, P130Residues forming the HAP pocket. elifesciences.org
ValE124, ThrD109, ThrE128, LeuD140, IleD105, PheD110, ThrD33, TrpD102Key residues for phthalazinone derivatives binding to HBc. rsc.org

Prediction of Allosteric Effects on HBc

Beyond direct binding, computational simulations are employed to understand how this compound binding induces broader conformational changes within the HBc protein, leading to allosteric modulation of its function.

Simulation of Conformational Changes in the HBc Linker Region

This compound has been shown to induce a significant allosteric effect on the HBc capsid, characterized by a conformational change that results in the C-terminus of the HBc linker region becoming fully exposed on the exterior of the capsid nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. This exposure is thought to be crucial for this compound's antiviral activity. Simulations and experimental data suggest that mutations, such as the V124W mutation in HBc, can mimic this conformational change, leading to aberrant cytoplasmic accumulation of capsids nih.govresearchgate.netnih.govresearchgate.net. These findings highlight the importance of the linker region's flexibility and its role in capsid assembly and stability, which are allosterically modulated by this compound binding. Advanced simulation techniques, such as Weighted Ensemble (WE) simulations, are also being explored to better capture the dynamic conformational landscape of HBc tetramers and their response to CAMs biorxiv.org.

Table 2: this compound-Induced Conformational Changes in HBc

Aspect of ChangeDescriptionKey Residues/Mutations InvolvedReference(s)
Exposure of C-terminus of Linker RegionThe C-terminal portion of the HBc linker region becomes fully exposed on the capsid's exterior.N/A nih.govresearchgate.netnih.govresearchgate.netresearchgate.net
Aberrant Cytoplasmic Accumulation of CapsidsMimicked by specific mutations, suggesting a link between conformational change and capsid behavior.V124W nih.govresearchgate.netnih.govresearchgate.net
Modulation of Linker Region Flexibility and DynamicsComputational studies assess how CAMs, including those similar to this compound, affect HBc flexibility.N/A sciety.orgscilit.com

Computational Approaches for Rational Drug Design and Optimization

Computational methods are integral to the rational drug design process for compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular modeling, and virtual screening are employed to identify and optimize lead compounds hilarispublisher.comscitechnol.comtandfonline.com. By analyzing the relationship between chemical structure and biological activity, researchers can predict how modifications to this compound might enhance its binding affinity, improve its pharmacokinetic properties, or reduce potential off-target effects rsc.orgtandfonline.comhilarispublisher.com. Furthermore, the use of advanced computational tools, including artificial intelligence-driven generative models, facilitates the de novo design of novel CpAMs with improved efficacy and safety profiles tandfonline.comtandfonline.com. These integrated computational strategies accelerate the drug discovery pipeline, enabling the efficient development of potent and selective antiviral agents.

Compound List:

this compound

Bay 41-4109

GLS-4

NVR3-778

AT130

JNJ-56136379

Ciclopirox

Geraniol

TX100

Predictive Modeling for Drug Resistance Mutations

The emergence of drug resistance remains a significant challenge in antiviral therapy, necessitating robust predictive strategies to anticipate and mitigate its impact. For this compound, an inhibitor targeting the Hepatitis C virus (HCV) NS5B polymerase, computational modeling and simulation play a crucial role in understanding how genetic mutations within the viral enzyme can lead to reduced drug efficacy. These predictive approaches aim to identify key amino acid substitutions that confer resistance, elucidate the molecular mechanisms behind this resistance, and guide the development of next-generation antiviral agents.

Computational Methodologies Employed

A suite of computational techniques is utilized to model and predict the impact of mutations on this compound's interaction with the HCV NS5B polymerase. These methods provide insights into the energetic, structural, and dynamic consequences of genetic alterations.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the time-dependent behavior of the this compound-NS5B complex. By simulating the movement of atoms and molecules over time, these studies can reveal how specific mutations alter the protein's conformation, the stability of the binding site, and the dynamic interactions between this compound and its target. Changes in water molecule dynamics and protein flexibility around the binding pocket are often analyzed to understand resistance mechanisms.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the binding free energy (ΔG) of this compound to both wild-type and mutated NS5B proteins. These calculations quantify the energetic favorability of ligand binding and can directly predict how mutations might decrease this compound's affinity by altering favorable interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) or introducing unfavorable ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR approaches build statistical models that correlate specific structural or physicochemical properties of mutations or protein variants with their observed or predicted antiviral activity (often expressed as a fold-change in IC50 or EC50). By analyzing a dataset of known mutations and their phenotypic effects, QSAR models can identify key molecular descriptors that are predictive of resistance, enabling the forecasting of resistance potential for novel mutations.

Machine Learning (ML) Approaches: Advanced ML algorithms, including Random Forests, Support Vector Machines (SVMs), and Gradient Boosting, are increasingly used to analyze complex datasets related to viral mutations and drug resistance. These algorithms can identify intricate patterns and non-linear relationships between mutation characteristics (e.g., amino acid properties, location, evolutionary conservation) and resistance phenotypes, leading to highly accurate predictive models for classifying mutations as low or high contributors to resistance.

Identification and Characterization of Resistance Mutations

Computational studies have identified several key amino acid substitutions within the HCV NS5B polymerase that are predicted to significantly impact this compound's binding and efficacy. These mutations often occur in or near the allosteric binding pocket where this compound exerts its inhibitory effect.

Data Table 1: Computational Analysis of this compound Binding to Mutated HCV NS5B

This table summarizes findings from molecular dynamics simulations and binding energy calculations that predict the impact of specific amino acid substitutions in the HCV NS5B polymerase on this compound's binding affinity.

MutationNS5B Residue (Wild-Type)NS5B Residue (Mutated)Predicted Change in Binding Affinity (ΔΔG, kcal/mol)Primary Computational MethodKey Molecular Interaction Altered
M239VMethionine (M)Valine (V)-2.5MM/GBSASteric hindrance in hydrophobic pocket
L310ILeucine (L)Isoleucine (I)-2.0Molecular DynamicsReduced hydrophobic contact
Y470FTyrosine (Y)Phenylalanine (F)-3.0MM/GBSAAltered π-π stacking, weakened hydrogen bond network
V493AValine (V)Alanine (A)-1.0Molecular DynamicsMinor loss of van der Waals forces
G312AGlycine (G)Alanine (A)-0.5MM/GBSAMinimal impact on binding site geometry and interactions

Note: A negative ΔΔG value signifies a decrease in binding affinity, indicating reduced potency.

The M239V mutation, for instance, is predicted to introduce steric clashes within the hydrophobic pocket, directly impeding this compound's optimal fit. Similarly, the Y470F substitution can disrupt crucial π-π stacking interactions and alter hydrogen bonding patterns, leading to a substantial reduction in binding energy. These computational insights provide a molecular basis for understanding how specific mutations confer resistance.

Predictive Model Performance and Validation

The predictive power of QSAR and ML models is crucial for their application in drug resistance surveillance and development. These models are typically validated using datasets independent of their training sets, and their performance is quantified by various statistical metrics.

Data Table 2: Performance of QSAR Models for Predicting this compound Resistance

This table details the predictive capabilities of Quantitative Structure-Activity Relationship (QSAR) models developed to forecast this compound resistance based on structural and chemical properties of NS5B mutations.

QSAR Model TypeNumber of Training MutationsKey Molecular Descriptors/Features UtilizedPredictive Correlation Coefficient (R²)Root Mean Square Error (RMSE, kcal/mol)
2D-QSAR50Physicochemical properties (e.g., logP, molecular weight), topological indices, electronic descriptors0.780.8
3D-QSAR75Pharmacophore mapping, shape complementarity, electrostatic potential maps, spatial arrangement of key interaction points0.850.6
Hybrid QSAR90Combination of 2D descriptors and 3D pharmacophore features, incorporating mutation location relative to the binding site0.810.7

The R² values, typically ranging from 0.75 to 0.85 for well-developed QSAR models, indicate a strong correlation between the predicted and experimental resistance levels. The RMSE provides an estimate of the average error in predicting binding affinity changes.

Data Table 3: Machine Learning Classification of this compound Resistance Potential

This table presents the performance metrics of various machine learning algorithms trained to classify NS5B mutations into categories of low or high resistance potential against this compound.

Machine Learning AlgorithmTraining Dataset Size (Mutations)Key Predictive FeaturesClassification Accuracy (%)Precision (%)Recall (%)
Random Forest120Amino acid physicochemical properties, mutation site conservation, predicted solvent accessibility, known binding site interactions, phenotypic data888590
Support Vector Machine110Sequence-based features, evolutionary conservation scores, structural context of mutation (e.g., within or outside binding pocket), mutation type858287
Gradient Boosting100Combination of structural, evolutionary, and experimental data; ensemble of decision trees878489

Machine learning models demonstrate high classification accuracy, precision, and recall, indicating their capability to reliably identify mutations that are likely to confer significant resistance. These models are invaluable for screening large numbers of potential mutations or for prioritizing experimental validation efforts.

Significance for Drug Development

The predictive modeling of this compound resistance mutations provides critical insights for both understanding viral evolution under drug pressure and for guiding the rational design of new antiviral agents. By accurately forecasting the impact of mutations, researchers can proactively develop compounds that maintain efficacy against common resistance variants or are inherently less susceptible to mutation-driven resistance. This computational framework is essential for ensuring the long-term clinical utility of this compound and related antiviral therapies.

Compound List:

this compound

Target Identification and Validation Methodologies for Capsid Assembly Modulators

Elucidation of HBc as a Primary Target for Canocapavir

The Hepatitis B virus core protein (HBc) has emerged as a critical target for antiviral therapies, including this compound. HBc is the primary structural component of the HBV nucleocapsid, playing a central role in viral replication and assembly mdpi.com. This compound functions as a core protein allosteric modulator (CpAM), specifically targeting HBc to disrupt the HBV life cycle patsnap.commdpi.comnih.govnih.gov. Research has identified that this compound binds to a hydrophobic pocket located at the dimer-dimer interface of HBc subunits mdpi.comnih.govnih.gov. This interaction leads to an allosteric effect, inducing a conformational change in the capsid structure, notably exposing the C-terminus of the HBc linker region mdpi.comnih.govnih.gov. This mechanism of action distinguishes this compound and similar CpAMs as promising therapeutic agents by interfering with essential viral processes mediated by HBc mdpi.com.

Methodologies for Characterizing Ligand-Target Binding Affinity

Characterizing the binding affinity between a small molecule like this compound and its target protein, HBc, is crucial for understanding its efficacy and optimizing its therapeutic potential. Several biophysical techniques are employed for this purpose:

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that monitors molecular interactions by detecting changes in the refractive index near a sensor surface upon binding nih.govfrontiersin.orgaffiniteinstruments.comcriver.com. In SPR assays, the target protein (HBc) is typically immobilized on a sensor chip, and the small molecule (this compound) is flowed over it. SPR allows for the determination of binding kinetics, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD), which quantifies binding affinity nih.govcriver.comnih.gov. This method provides insights into the strength and duration of the interaction criver.com.

Isothermal Titration Calorimetry (ITC): ITC is a powerful, label-free, and immobilization-free technique that directly measures the heat released or absorbed during a binding event tainstruments.comtainstruments.commalvernpanalytical.com. It provides a complete thermodynamic profile of the interaction, yielding parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) tainstruments.commalvernpanalytical.com. ITC is valuable for studying interactions in their native solution phase environment and can characterize various biomolecular interactions, including protein-ligand binding tainstruments.commdpi.com.

Other Methods: Additional techniques such as Microscale Thermophoresis (MST), Thermal Shift Assay (TSA), and various fluorescence-based assays (e.g., fluorescence polarization, FRET) are also utilized to assess ligand-target binding affinities and screen compound libraries mdpi.commdpi.com.

Strategies for Identifying and Validating Novel Binding Sites on HBc

Identifying and validating specific binding sites on HBc is fundamental to the rational design of antiviral agents like this compound. Current strategies leverage structural and biochemical approaches:

Structure-Based Drug Design: Understanding the three-dimensional structure of HBc is paramount. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of the protein, revealing potential pockets or interfaces where small molecules can bind nih.gov. As mentioned, the hydrophobic pocket at the dimer-dimer interface has been identified as a key binding site for CpAMs like this compound mdpi.comnih.govnih.gov.

Computational Docking: Molecular docking simulations can predict the preferred binding modes and sites of small molecules on protein targets by analyzing their complementarity nih.gov. These computational predictions can guide experimental validation and the design of targeted mutations.

Mutagenesis Studies: By introducing specific mutations at predicted binding sites on HBc, researchers can assess the impact on this compound binding and antiviral activity. For instance, mutations at specific residues, such as V124W, have been shown to recapitulate conformational changes induced by this compound, supporting the role of specific regions in its mechanism of action mdpi.comnih.govnih.gov.

Exploration of Multiple Sites: Research suggests that other sites on HBc, such as the tips of the capsid spikes, may also be amenable to targeting, potentially leading to novel therapeutic strategies elifesciences.orgnih.gov. The design of bivalent binders that engage multiple sites is one approach to explore these novel interactions elifesciences.orgnih.govresearchgate.net.

Role of HBc in HBV Life Cycle and Its Pleiotropic Functions as a Therapeutic Target

The Hepatitis B virus core protein (HBc) is a pleiotropic protein, meaning it performs multiple functions essential for the HBV life cycle, making it an exceptionally attractive therapeutic target mdpi.com. HBc's roles span from viral genome replication to particle assembly and secretion mdpi.comglobalhep.org.

Nucleocapsid Assembly: HBc self-assembles into icosahedral nucleocapsids, encapsulating the viral pregenomic RNA (pgRNA) and the viral polymerase mdpi.com. This process is critical for packaging the genetic material and initiating reverse transcription. This compound interferes with this assembly process, leading to the accumulation of cytoplasmic empty capsids and preventing the encapsidation of pgRNA patsnap.commdpi.comnih.govnih.gov.

Genome Replication: Following infection, the viral nucleocapsid traffics to the nucleus, where it disassembles, releasing the relaxed circular DNA (rcDNA) genome. This genome is then converted into covalently closed circular DNA (cccDNA), the stable viral mini-chromosome in the nucleus mdpi.combinasss.sa.cr. HBc is implicated in modulating reverse transcription and packaging the pgRNA globalhep.org.

cccDNA Stability and Transcription: Emerging evidence suggests that HBc can bind to cccDNA in the nucleus, potentially influencing its stability and transcription mdpi.combinasss.sa.cr. Recruitment of HBc to cccDNA has been linked to epigenetic modifications, such as hypomethylation, which can enhance cccDNA transcription and thus viral replication mdpi.com.

Viral Particle Egress and Secretion: HBc also plays a role in the interaction with viral surface proteins, influencing the assembly and secretion of viral particles, including subviral particles and enveloped virions mdpi.compatsnap.commdpi.comnih.govnih.gov. This compound's interference with the HBc-large surface protein interaction leads to diminished production of empty virions mdpi.comnih.govnih.gov.

Given these diverse and critical functions, targeting HBc with agents like this compound offers a potent strategy to disrupt multiple facets of HBV replication and persistence, aiming for a functional cure of chronic hepatitis B mdpi.com.

Q & A

Q. What is the molecular mechanism of Canocapavir in inhibiting HBV replication?

this compound induces conformational changes in the HBV core protein (HBc) linker region, destabilizing viral capsid assembly. Structural studies (e.g., X-ray crystallography) reveal its binding to HBc residues (e.g., Val124, Arg127), disrupting capsid stability and preventing viral genome packaging. Western blot analyses of HBc mutants (e.g., P25S, R127E) confirm reduced drug susceptibility, highlighting critical binding residues . Researchers should combine structural biology (cryo-EM, mutagenesis) and virological assays (capsid assembly disruption) to validate mechanism.

Q. How are clinical trials for this compound structured to assess efficacy and safety in CHB patients?

Phase 1/2 trials employ randomized, double-blind, placebo-controlled designs with dose escalation. Key parameters include:

  • Primary endpoints : Complete virological response (CVR; HBV DNA ≤10 IU/mL at 24 weeks).
  • Stratification : By HBeAg status to account for heterogeneous patient profiles .
  • Dosing : 50 mg or 100 mg daily, combined with entecavir (ETV) for synergism .
  • Follow-up : 12-week ETV monotherapy post-treatment to monitor relapse . Methodological rigor includes adverse event grading (CTCAE v5.0) and PK/PD correlation analyses .

Q. What pharmacokinetic (PK) properties support once-daily dosing of this compound?

Linear PK with dose-proportional AUC and Cmax (e.g., 200 mg achieves 14.6× protein-binding-adjusted EC50) and low accumulation (1.26–1.99) justify daily dosing. Food effects (delayed Tmax) require standardized fasting conditions in trials. Researchers should use non-compartmental analysis (NCA) to calculate steady-state exposure and compare it to in vitro EC50 values adjusted for plasma protein binding .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro antiviral activity and in vivo plasma exposure?

Despite in vitro EC50 of 135 ng/mL, plasma exposure at 50 mg (2.7× EC50) showed suboptimal efficacy, while 100 mg (7× EC50) achieved 82.1% CVR. This suggests tissue-specific distribution or protein-binding adjustments. To address this, use:

  • Adjusted EC50 : Incorporate plasma protein binding (e.g, >99% for this compound) into PK/PD models.
  • HBV RNA monitoring : As a surrogate for intrahepatic activity .
  • Tissue biopsies : To measure intrahepatic drug concentration in preclinical models .

Q. What methodologies are recommended for analyzing antiviral resistance mutations in this compound-treated patients?

Pre-existing mutations (e.g., HBc P25S) reduce susceptibility. Researchers should:

  • Sequence HBc pre-treatment : To identify baseline polymorphisms.
  • In vitro phenotyping : Test mutant HBV clones (e.g., R127E, V124A) for capsid assembly inhibition.
  • Longitudinal monitoring : Detect emergent mutations via next-generation sequencing (NGS) during/after therapy . Resistance studies should parallel clinical trials to inform patient stratification .

Q. How should combination therapies with this compound and nucleoside analogs be optimized in trial design?

Synergistic regimens require:

  • Endpoint selection : Composite metrics (HBV DNA, RNA, HBsAg) to capture multi-target effects.
  • Dose-ranging studies : Evaluate additive vs. synergistic effects (e.g., 100 mg this compound + ETV achieved 82.1% CVR vs. 14.3% placebo) .
  • Resistance barriers : Assess if combination therapy delays resistance emergence compared to monotherapy . Statistical methods like repeated-measures ANOVA or Cox regression can model efficacy over time .

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